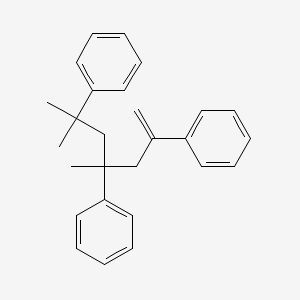

4,6-Dimethyl-2,4,6-triphenyl-1-heptene

Description

Properties

CAS No. |

62604-62-0 |

|---|---|

Molecular Formula |

C27H30 |

Molecular Weight |

354.5 g/mol |

IUPAC Name |

(4,6-dimethyl-2,6-diphenylhept-1-en-4-yl)benzene |

InChI |

InChI=1S/C27H30/c1-22(23-14-8-5-9-15-23)20-27(4,25-18-12-7-13-19-25)21-26(2,3)24-16-10-6-11-17-24/h5-19H,1,20-21H2,2-4H3 |

InChI Key |

OAMAKKTXAPRVDG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC(C)(CC(=C)C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4,6-Dimethyl-2,4,6-triphenyl-1-heptene typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route involves the alkylation of a suitable heptene derivative with phenyl groups. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the starting material, followed by the addition of phenyl halides . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

4,6-Dimethyl-2,4,6-triphenyl-1-heptene undergoes various chemical reactions, including:

Scientific Research Applications

4,6-Dimethyl-2,4,6-triphenyl-1-heptene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2,4,6-triphenyl-1-heptene involves its interaction with specific molecular targets. The phenyl groups can engage in π-π stacking interactions with aromatic amino acids in proteins, potentially modulating their activity . Additionally, the compound’s hydrophobic nature allows it to interact with lipid membranes, affecting membrane fluidity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,6-Dimethyl-2,4,6-triphenylhept-3-ene (CAS: Not specified)

- Molecular Formula : C27H30 (identical to 4,6-Dimethyl-2,4,6-triphenyl-1-heptene).

- Key Differences :

- Double Bond Position : Hept-3-ene (vs. hept-1-ene in the target compound).

- Substituent Positions : Methyl groups at positions 2 and 6 (vs. 4 and 6).

- Synthesis : Produced via acid-catalyzed trimerization of α-methylstyrene derivatives using HI gas and ketones, yielding a 70:30 mixture of geometric isomers with 62% efficiency .

- Reactivity : The shifted double bond and substituent positions likely alter steric hindrance and electronic properties, affecting polymerization or degradation pathways.

2,4,6-Trimethyl-2,4,6-triphenyl-1,3,5-trithiane (CAS: 512-22-1)

- Molecular Formula : C24H24S3

- Molar Mass : 408.64 g/mol

- Structural Contrast :

- Core Structure : A 1,3,5-trithiane ring (vs. heptene chain).

- Substituents : Methyl and phenyl groups at positions 2, 4, and 5.

- Applications : Primarily studied in materials science for its sulfur-rich framework, which may influence photophysical or catalytic properties .

Data Table: Comparative Analysis

Research Findings and Implications

- Structural Isomerism : The positional isomerism between 4,6-Dimethyl-2,4,6-triphenyl-1-heptene and its hept-3-ene counterpart highlights the sensitivity of synthetic pathways to reaction conditions (e.g., acid catalysts in trimerization) .

- Functional Group Impact : The trithiane derivative’s sulfur atoms introduce distinct electronic properties compared to the purely hydrocarbon-based heptene compounds, suggesting divergent applications in catalysis or photovoltaics .

- Environmental Concerns : The detection of 4,6-Dimethyl-2,4,6-triphenyl-1-heptene in food packaging underscores the need for rigorous migration testing and regulatory oversight .

Notes on Limitations

- Data Gaps : Detailed spectroscopic or thermodynamic data (e.g., melting points, solubility) for these compounds are sparse in the reviewed literature.

- Toxicological Uncertainty : While 4,6-Dimethyl-2,4,6-triphenyl-1-heptene is flagged as a food contact material contaminant, its health risks remain unquantified .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.